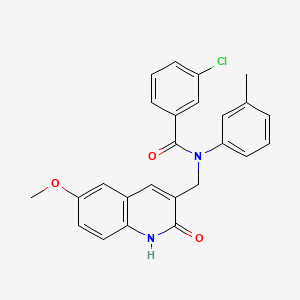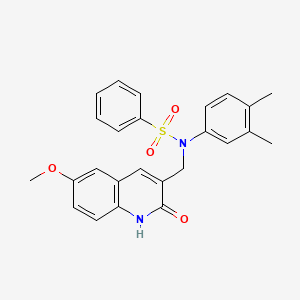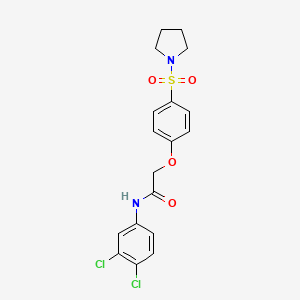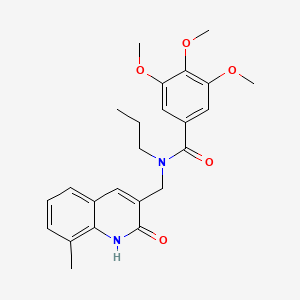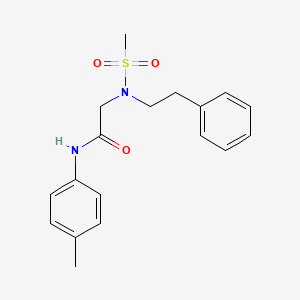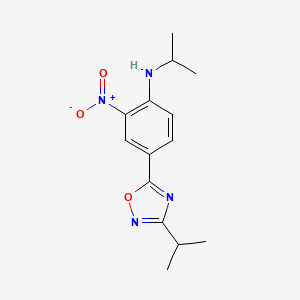
N-isopropyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isopropyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Isoproturon, which is a selective herbicide used to control broad-leaved weeds in cereal crops.
Mecanismo De Acción
The mechanism of action of N-isopropyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline involves the inhibition of photosynthesis in plants. This compound acts by inhibiting the electron transport chain in photosystem II, which leads to the accumulation of reactive oxygen species and ultimately results in the death of the plant.
Biochemical and Physiological Effects:
N-isopropyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been found to have minimal effects on non-target organisms, including humans and animals. However, studies have shown that this compound can accumulate in soil and water, potentially leading to environmental contamination.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-isopropyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline in lab experiments include its selective herbicidal properties, making it a useful tool for studying plant physiology and photosynthesis. However, the limitations of using this compound include its potential environmental impact and the need for careful handling due to its toxicity.
Direcciones Futuras
There are several future directions for the study of N-isopropyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline. These include:
1. Further studies on the environmental impact of this compound and its potential for contamination.
2. Development of new synthesis methods for N-isopropyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline that are more environmentally friendly.
3. Investigation of the potential use of this compound in photodynamic therapy for cancer treatment.
4. Studies on the mechanism of action of N-isopropyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline in plants and its potential for developing new herbicides.
5. Investigation of the potential use of this compound in other scientific fields, such as materials science and nanotechnology.
Métodos De Síntesis
The synthesis of N-isopropyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline involves the reaction between 3-isopropyl-1,2,4-oxadiazole-5-carboxylic acid and N-isopropyl-4-nitroaniline in the presence of a catalyst. This reaction results in the formation of the desired compound, which can be further purified using various techniques.
Aplicaciones Científicas De Investigación
N-isopropyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been extensively studied for its potential applications in various scientific fields. This compound has been found to have selective herbicidal properties, making it a useful tool for controlling weeds in cereal crops. It has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
Propiedades
IUPAC Name |
2-nitro-N-propan-2-yl-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-8(2)13-16-14(21-17-13)10-5-6-11(15-9(3)4)12(7-10)18(19)20/h5-9,15H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHLDUFUYGDMHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC(=C(C=C2)NC(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-benzyl-5-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B7705088.png)
![N,4-dimethyl-N-({N'-[(Z)-[4-(propan-2-yl)phenyl]methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide](/img/structure/B7705098.png)
